molecular formula C18H20Cl2N2O3S B288761 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine

Cat. No. B288761
M. Wt: 415.3 g/mol
InChI Key: RWLMJGCTZMYRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine, commonly known as CMMP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CMMP has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.

Scientific Research Applications

CMMP has shown potential therapeutic applications in various scientific research areas. One of the most promising applications of CMMP is in the treatment of cancer. Studies have shown that CMMP has anti-cancer properties and can inhibit the growth of cancer cells, making it a potential candidate for chemotherapy. CMMP has also been found to possess anti-inflammatory and analgesic properties, making it a possible treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Mechanism of Action

The mechanism of action of CMMP is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and receptors in the body, which are involved in the development and progression of cancer and inflammatory diseases. CMMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. CMMP has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
CMMP has been found to have various biochemical and physiological effects. Studies have shown that CMMP can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammatory diseases. CMMP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMMP for lab experiments is its relatively low toxicity compared to other anti-cancer drugs. CMMP has also been found to have good solubility in water, making it easier to prepare and administer in lab experiments. However, one of the limitations of CMMP is its low bioavailability, which means that it may not be absorbed efficiently by the body.

Future Directions

There are several future directions for the scientific research of CMMP. One direction is to investigate its potential as a treatment for other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to explore its potential as a combination therapy with other anti-cancer drugs, which may enhance its anti-cancer properties. Additionally, further studies are needed to understand the mechanism of action of CMMP and to improve its bioavailability for better therapeutic efficacy.
Conclusion:
In conclusion, CMMP is a piperazine derivative that has shown potential therapeutic applications in various scientific research areas. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising candidate for chemotherapy and the treatment of inflammatory diseases. Although further studies are needed to fully understand its mechanism of action and improve its bioavailability, CMMP has the potential to become a valuable drug for the treatment of various diseases.

Synthesis Methods

CMMP can be synthesized through a multi-step reaction process that involves the reaction of 3-chloro-4-methylbenzene with piperazine, followed by the reaction of the resulting compound with 4-chloro-3-methoxybenzenesulfonyl chloride. The final product is obtained through purification and isolation processes, such as recrystallization and column chromatography.

properties

Product Name

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine

Molecular Formula

C18H20Cl2N2O3S

Molecular Weight

415.3 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine

InChI

InChI=1S/C18H20Cl2N2O3S/c1-13-3-4-14(11-17(13)20)21-7-9-22(10-8-21)26(23,24)15-5-6-16(19)18(12-15)25-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

RWLMJGCTZMYRPO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)Cl

Origin of Product

United States

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